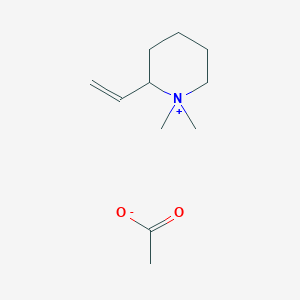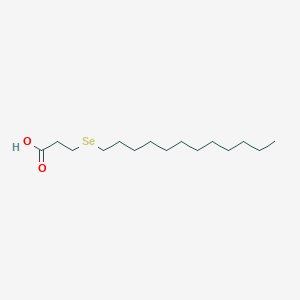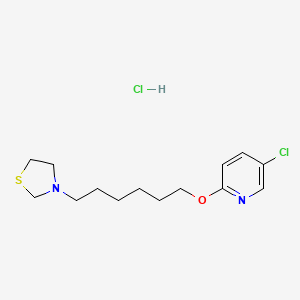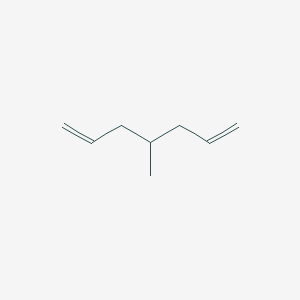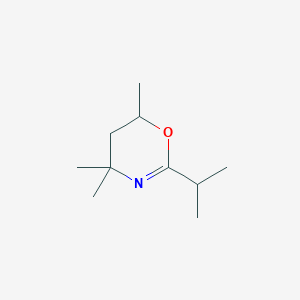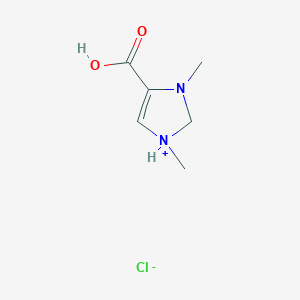![molecular formula C7H14O3 B14657190 [(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol CAS No. 41167-51-5](/img/structure/B14657190.png)
[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol is a chemical compound with the empirical formula C8H14O4. It is a chiral building block often used in organic synthesis due to its stereoselective properties. This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol typically involves the reaction of acetone with glycerol in the presence of an acid catalyst to form the dioxolane ring. The subsequent reduction of the intermediate product yields the desired compound. The reaction conditions often include:
Temperature: 0-25°C
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Common solvents include dichloromethane or toluene
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous flow reactors: For better control over reaction conditions
Purification: Techniques such as distillation or crystallization to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: Converts the alcohol group to a carbonyl group
Reduction: Reduces the carbonyl group back to an alcohol
Substitution: Replaces the hydroxyl group with other functional groups
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane)
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Major Products
Oxidation: Forms [(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanal
Reduction: Yields this compound
Substitution: Produces various substituted dioxolane derivatives
Scientific Research Applications
[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules
Biology: Employed in the study of enzyme mechanisms and stereoselective reactions
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of [(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s stereoselective properties allow it to fit into active sites of enzymes, facilitating or inhibiting biochemical reactions. The pathways involved often include:
Enzyme catalysis: The compound acts as a substrate or inhibitor in enzymatic reactions
Receptor binding: It may bind to specific receptors, modulating their activity
Comparison with Similar Compounds
[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol can be compared with other similar compounds, such as:
- Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
- Ethyl ®-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate
- ®-2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of enantiomerically pure substances.
Properties
CAS No. |
41167-51-5 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
[(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C7H14O3/c1-5-6(4-8)10-7(2,3)9-5/h5-6,8H,4H2,1-3H3/t5-,6+/m0/s1 |
InChI Key |
VWUQFWPEGNZUQV-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1[C@H](OC(O1)(C)C)CO |
Canonical SMILES |
CC1C(OC(O1)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


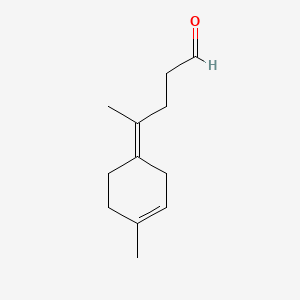
![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)
![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)
